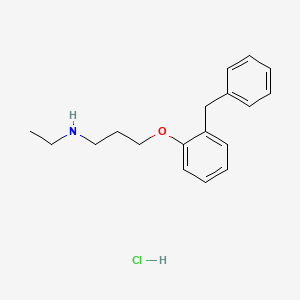
3-(2-benzylphenoxy)-N-ethylpropan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-benzylphenoxy)-N-ethylpropan-1-amine;hydrochloride typically involves a multi-step process. One common method includes the reaction of 2-benzylphenol with an appropriate alkylating agent to form the benzylphenoxy intermediate. This intermediate is then reacted with N-ethylpropan-1-amine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
3-(2-Benzylphenoxy)-N-ethylpropan-1-amine;hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(2-Benzylphenoxy)-N-ethylpropan-1-amine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-benzylphenoxy)-N-ethylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various cellular pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Phenyltoloxamine: An antihistamine with sedative and analgesic effects.
Benproperine: Known for its antitussive properties and potential anti-cancer effects.
Uniqueness
3-(2-Benzylphenoxy)-N-ethylpropan-1-amine;hydrochloride is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable in research applications where precise modulation of biological pathways is required .
Properties
CAS No. |
62232-69-3 |
|---|---|
Molecular Formula |
C18H24ClNO |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
3-(2-benzylphenoxy)-N-ethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H23NO.ClH/c1-2-19-13-8-14-20-18-12-7-6-11-17(18)15-16-9-4-3-5-10-16;/h3-7,9-12,19H,2,8,13-15H2,1H3;1H |
InChI Key |
WLKVGVMTQNECCR-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCOC1=CC=CC=C1CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















